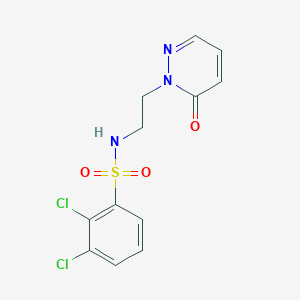
2,3-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,3-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H11Cl2N3O3S and its molecular weight is 348.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,3-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
- Molecular Formula : C12H11Cl2N3O3S
- Molecular Weight : 348.2 g/mol
- CAS Number : 1021219-41-9
The primary mechanism through which this compound exerts its biological effects is by inhibiting carbonic anhydrases (CAs). CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes can lead to various therapeutic effects, particularly in conditions such as glaucoma, epilepsy, and certain cancers.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that sulfonamides, including this compound, are promising inhibitors of human carbonic anhydrases (hCAs). The compound has shown significant inhibitory activity against isoforms such as hCA I and hCA IX.
| Isoform | Inhibition Constant (KI) | Selectivity Index (SI) |
|---|---|---|
| hCA I | 47.8 nM | 10.3 |
| hCA IX | 195.9 nM | 2.7 |
| hCA XII | 116.9 nM | 6.6 |
These values indicate a strong potential for the compound in therapeutic applications targeting these isoforms, particularly in tumor-associated conditions where hCA IX is prevalent .
Cytotoxicity and Antiproliferative Activity
In vitro studies assessing the cytotoxic potential of this compound have been conducted using various cancer cell lines such as MCF-7 (breast cancer), Hep-3B (liver cancer), and L929 (fibroblast). The results showed that several derivatives exhibited significant antiproliferative activity with minimal cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.4 |
| Hep-3B | 4.8 |
| L929 | >10 |
This indicates that the compound may selectively inhibit cancer cell proliferation while sparing normal cells .
Study on Carbonic Anhydrase Inhibition
A study published in Elsevier highlighted the design and synthesis of a series of benzenesulfonamides that included the target compound. The study demonstrated that modifications to the sulfonamide group significantly influenced inhibitory potency against hCAs. The molecular docking studies indicated that the sulfonamide moiety effectively interacted with the zinc ion in the active site of the enzyme .
Antimicrobial Activity
Another aspect explored was the antimicrobial activity of related compounds within the same chemical class. For instance, derivatives were tested against various bacterial strains including E. coli and S. aureus. Results indicated promising antibacterial effects, suggesting potential applications in treating infections .
Eigenschaften
IUPAC Name |
2,3-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3S/c13-9-3-1-4-10(12(9)14)21(19,20)16-7-8-17-11(18)5-2-6-15-17/h1-6,16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBGSDSCSYHIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














